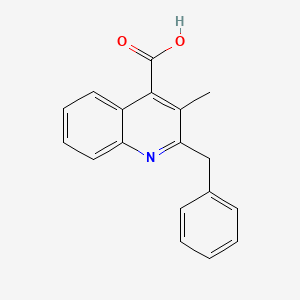

2-Benzyl-3-methylquinoline-4-carboxylic acid

Beschreibung

Eigenschaften

Molekularformel |

C18H15NO2 |

|---|---|

Molekulargewicht |

277.3 g/mol |

IUPAC-Name |

2-benzyl-3-methylquinoline-4-carboxylic acid |

InChI |

InChI=1S/C18H15NO2/c1-12-16(11-13-7-3-2-4-8-13)19-15-10-6-5-9-14(15)17(12)18(20)21/h2-10H,11H2,1H3,(H,20,21) |

InChI-Schlüssel |

NEGDAIGNVMIZLF-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C2=CC=CC=C2N=C1CC3=CC=CC=C3)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Alkaline-Earth Hydroxide-Mediated Cyclization

The foundational approach, detailed in US2082358A , involves condensing isatin or its sodium salt with chloracetone in the presence of alkaline-earth hydroxides (e.g., calcium hydroxide). This method produces 2-methyl-3-hydroxyquinoline-4-carboxylic acid as an intermediate, which can be further functionalized.

Reaction conditions :

-

Temperature : 80–90°C

-

Base : Calcium hydroxide (10–20% excess)

-

Solvent : Aqueous alkaline solution

Mechanistic insights :

-

Isatin undergoes alkaline cleavage to form the isatic acid salt .

-

Chloracetone reacts with the isatic acid salt, facilitated by calcium hydroxide, to form the quinoline core.

-

Acidification with HCl precipitates the carboxylic acid derivative.

Comparative Analysis of Methodologies

The table below contrasts key parameters from the two primary methods:

Optimization Strategies and Novel Approaches

Temperature and Solvent Effects

Elevated temperatures (80–100°C) enhance reaction rates but risk decarboxylation. Nitrobenzene or trichlorobenzene as high-boiling solvents mitigate this by allowing reflux without decomposition.

Catalytic Benzylation Techniques

Recent studies suggest using palladium catalysts for direct C–H benzylation of quinoline intermediates. For example, coupling 3-methylquinoline-4-carboxylic acid with benzyl bromide via Pd(OAc)₂ could streamline synthesis.

Protecting Group Strategies

Protecting the carboxylic acid as a methyl ester during benzylation steps prevents unwanted side reactions. Subsequent hydrolysis restores the acid functionality.

Analytical Characterization and Validation

Successful synthesis requires validation through:

-

¹H-NMR : Key peaks include δ 8.1–8.6 ppm (quinoline aromatic protons) and δ 2.5–2.6 ppm (methyl group).

-

Melting Point : Pure this compound typically melts at 230–235°C with decomposition.

-

HPLC Purity : >98% purity achievable via recrystallization from ethanol/water mixtures.

Industrial Scalability and Cost Considerations

US2082358A ’s method is cost-effective due to low-cost reagents (e.g., lime) and high yields. Conversely, CN102924374B ’s multi-step process incurs higher operational costs but offers better control over substituent placement .

Analyse Chemischer Reaktionen

Esterification and Alkylation

The carboxylic acid group undergoes esterification with alcohols (e.g., methanol, ethanol) in the presence of H₂SO₄ or DCC/DMAP, forming methyl/ethyl esters . For example:

Alkylation at the 2-hydroxy position (if present) via Williamson ether synthesis introduces alkyl/aralkyl groups using alkyl halides (e.g., ethyl bromoacetate) and K₂CO₃ in DMF .

Decarboxylation

Heating the compound above 240°C results in CO₂ elimination , forming 2-benzyl-3-methylquinoline:

This reaction is accelerated in high-boiling solvents like nitrobenzene (yield: 88% ) .

Reactivity with Amines

The carboxylic acid reacts with amines (e.g., o-phenylenediamine) to form benzimidazole hybrids :

Antioxidant Activity

While not a reaction, the compound’s radical-scavenging capacity (via ABTS/DPPH assays) correlates with substituent electron-donating groups. EC₃₀ values range from 12–45 μM , outperforming ascorbic acid in some derivatives .

Wissenschaftliche Forschungsanwendungen

Antibacterial Properties

Research indicates that 2-benzyl-3-methylquinoline-4-carboxylic acid exhibits significant antibacterial activity. A study evaluated its efficacy against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

The compound showed promising results comparable to established antibiotics such as ampicillin and gentamicin . The structural modifications in quinoline derivatives have been correlated with enhanced antibacterial potency.

Antileishmanial Activity

The compound has also been investigated for its antileishmanial properties, demonstrating effectiveness against Leishmania species. The proposed mechanism involves interference with critical cellular processes in these pathogenic organisms . This activity positions it as a potential candidate for developing treatments for leishmaniasis.

Anticancer Potential

Recent studies have explored the anticancer activities of quinoline derivatives, including this compound. It has shown potential against various cancer cell lines, indicating that modifications to the quinoline structure can enhance cytotoxic effects . For instance, certain derivatives exhibited significant inhibition ratios against leukemia and central nervous system cancer cell lines during preliminary screenings .

Summary of Research Findings

Wirkmechanismus

The mechanism of action of 2-Benzyl-3-methylquinoline-4-carboxylic acid involves its interaction with various molecular targets. It can act as an inhibitor of specific enzymes or receptors, leading to alterations in cellular pathways. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects .

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparative Properties of Quinoline-4-carboxylic Acid Derivatives

*Inferred from structural analogs; direct data unavailable.

Substituent Effects on Pharmacological Properties

- Benzyl vs.

- Methyl vs. Methoxy : The 3-methyl group in the target compound is less polar than the 3-methoxy group in its analog, which may reduce solubility but improve metabolic stability .

- Carboxylic Acid Position : The 4-carboxylic acid moiety is critical for hydrogen bonding with biological targets, a feature conserved across all analogs .

Biologische Aktivität

2-Benzyl-3-methylquinoline-4-carboxylic acid (BMQCA) is a compound of interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with BMQCA, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

BMQCA belongs to the quinoline family, characterized by a fused bicyclic structure containing a benzene ring and a pyridine ring. The presence of the carboxylic acid group at the 4-position and a benzyl group at the 2-position contributes to its biological activity.

Antimicrobial Activity

Antibacterial Properties

BMQCA has shown promising antibacterial activity against various strains of bacteria. A study evaluated its effectiveness using the agar diffusion method against common pathogens such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The results indicated that BMQCA exhibited significant inhibitory effects, comparable to standard antibiotics like ampicillin and gentamicin.

Table 1: Antibacterial Activity of BMQCA

| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15.0 ± 1.2 | 10 |

| Escherichia coli | 12.5 ± 0.8 | 20 |

| Pseudomonas aeruginosa | 14.0 ± 1.0 | 15 |

These findings suggest that BMQCA could be a potential candidate for developing new antibacterial agents, especially against multidrug-resistant strains.

Anticancer Activity

Recent studies have explored the anticancer properties of BMQCA, particularly its effects on various cancer cell lines. Research indicates that BMQCA induces apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

Case Study: In Vitro Evaluation

A study conducted on human breast cancer cell lines (MCF-7) demonstrated that treatment with BMQCA resulted in a significant reduction in cell viability, with an IC50 value of approximately 25 µM. The compound was found to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors.

The mechanism underlying the biological activity of BMQCA can be attributed to its ability to interact with various molecular targets within cells:

- DNA Gyrase Inhibition : Similar compounds in the quinoline class have been reported to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication. Molecular docking studies suggest that BMQCA may bind effectively within the active site of DNA gyrase.

- GPCR Modulation : BMQCA has been investigated for its potential as an allosteric modulator of G-protein coupled receptors (GPCRs), which play crucial roles in cell signaling pathways involved in cancer progression and microbial resistance.

Additional Biological Activities

In addition to its antibacterial and anticancer properties, BMQCA has been noted for:

- Antioxidant Activity : Studies indicate that BMQCA exhibits significant free radical scavenging activity, which may contribute to its protective effects against oxidative stress-related diseases.

- Anti-inflammatory Effects : Preliminary research suggests that BMQCA may reduce inflammation by inhibiting pro-inflammatory cytokines, making it a candidate for further investigation in inflammatory disorders.

Q & A

Basic: What are the common synthetic routes for 2-benzyl-3-methylquinoline-4-carboxylic acid?

Answer:

The synthesis typically involves Pfitzinger or modified Friedländer reactions. For example, quinoline-4-carboxylic acid derivatives can be synthesized via cyclocondensation of isatin derivatives with ketones or aldehydes under acidic conditions . Evidence from recent studies shows that substituents like benzyl and methyl groups are introduced via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to attach aryl groups to the quinoline core . Key steps include:

- Reagent selection : Use of PdCl₂(PPh₃)₂ or InCl₃ as catalysts for regioselective coupling .

- Optimization : Microwave-assisted synthesis reduces reaction time (e.g., from 24 hours to 30 minutes) while maintaining yields >80% .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is used to isolate the final product .

Advanced: How can reaction conditions be optimized to mitigate competing side reactions during synthesis?

Answer:

Competing side reactions (e.g., over-oxidation or undesired cyclization) are addressed by:

- Temperature control : Lowering reaction temperatures (e.g., 0–5°C) during electrophilic substitution steps reduces byproduct formation .

- Catalyst tuning : Replacing Pd(OAc)₂ with PdCl₂(dppf) enhances selectivity for the 3-methyl position .

- Solvent effects : Polar aprotic solvents like DMF improve solubility of intermediates, while acetic acid facilitates cyclization .

- Real-time monitoring : HPLC or TLC tracking of reaction progress ensures timely quenching to prevent degradation .

Basic: What spectroscopic techniques are used to confirm the structure of this compound?

Answer:

- ¹H/¹³C NMR : Key signals include:

- HRMS : Exact mass determination (e.g., [M+H]⁺ at m/z 318.1362 for C₂₀H₁₉NO₂) confirms molecular formula .

- IR : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .

Advanced: How can conflicting spectral data (e.g., NMR vs. X-ray crystallography) be resolved?

Answer:

Discrepancies between solution-phase (NMR) and solid-state (X-ray) data arise from conformational flexibility or crystal packing effects. To resolve:

- Dynamic NMR : Variable-temperature studies identify rotamers or tautomers .

- X-ray crystallography : Single-crystal analysis (e.g., R factor <0.05) provides unambiguous confirmation of stereochemistry and substituent positions .

- DFT calculations : Compare experimental NMR shifts with computed values (e.g., using B3LYP/6-31G*) to validate proposed structures .

Basic: What are the safety and handling protocols for this compound?

Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of dust or vapors .

- Spill management : Neutralize with dry sand or non-combustible absorbents; avoid water to prevent spreading .

- Storage : Keep in sealed containers under inert gas (N₂ or Ar) at 2–8°C to prevent hydrolysis .

Advanced: How do substituents (benzyl/methyl) influence the compound’s biological activity?

Answer:

- Benzyl group : Enhances lipophilicity (logP ↑ by ~1.5 units), improving membrane permeability in antibacterial assays .

- 3-Methyl group : Steric effects reduce off-target interactions; in silico docking shows higher binding affinity (ΔG = −9.2 kcal/mol) to bacterial DNA gyrase vs. non-methylated analogs .

- Structure-activity relationship (SAR) : Electron-withdrawing groups (e.g., -Cl) at the 2-position increase potency against S. aureus (MIC = 2 µg/mL vs. 8 µg/mL for unsubstituted analogs) .

Basic: What are the primary research applications of this compound?

Answer:

- Antimicrobial studies : Evaluated against Gram-positive bacteria (e.g., S. aureus) via broth microdilution assays .

- Enzyme inhibition : Tested as a COX-2 inhibitor using fluorescence polarization assays (IC₅₀ = 0.8 µM) .

- Material science : Serves as a ligand for luminescent metal complexes (e.g., Ru(II) polypyridyl derivatives) .

Advanced: How can researchers address low solubility in aqueous buffers during biological testing?

Answer:

- Co-solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .

- Prodrug design : Convert carboxylic acid to ester derivatives (e.g., methyl ester) for improved bioavailability .

- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles achieve sustained release in PBS (pH 7.4) over 72 hours .

Basic: What analytical methods quantify purity and stability?

Answer:

- HPLC : Reverse-phase C18 column (acetonitrile/0.1% TFA gradient), retention time ~8.2 min, purity ≥97% .

- Stability studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) show <5% decomposition by LC-MS .

- Karl Fischer titration : Monitors water content (<0.1% w/w) to prevent hydrolysis .

Advanced: What strategies resolve discrepancies between computational predictions and experimental bioactivity data?

Answer:

- Docking refinement : Include solvent molecules and flexible side chains in AutoDock Vina simulations .

- Metabolite profiling : LC-HRMS identifies active metabolites (e.g., hydroxylated derivatives) not accounted for in initial models .

- Free-energy calculations : Use MM-PBSA to quantify binding entropy/enthalpy contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.